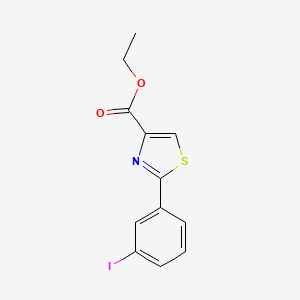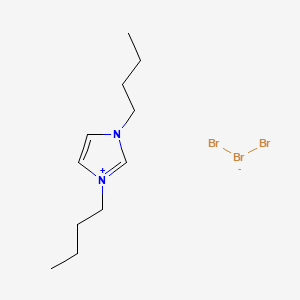![molecular formula C19H22N2O6 B13683554 tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate is a complex organic compound known for its unique structural properties. It features a thalidomide analogue, a hydrophilic PEG spacer, and a t-butyl ester. This compound is often used in scientific research, particularly in the field of medicinal chemistry, due to its ability to recruit E3 ligase for the ubiquitinylation and subsequent destruction of a given protein .
Méthodes De Préparation
The synthesis of tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy]acetate with various reagents under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a PROTAC linker in the synthesis of various compounds.
Biology: The compound is utilized in studies involving protein degradation and ubiquitinylation.
Medicine: It has potential therapeutic applications due to its ability to target specific proteins for degradation.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate involves the recruitment of E3 ligase, which facilitates the ubiquitinylation and subsequent destruction of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate is unique due to its specific structural features and mechanism of action. Similar compounds include:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with similar structural elements but different functional groups.
Thalidomide analogues: Compounds that share the thalidomide core structure but differ in their additional functional groups and linkers.
These compounds share some similarities in their chemical properties and applications but differ in their specific uses and mechanisms of action.
Propriétés
Formule moléculaire |
C19H22N2O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)27-16(23)10-26-14-6-4-5-11-12(14)9-21(18(11)25)13-7-8-15(22)20-17(13)24/h4-6,13H,7-10H2,1-3H3,(H,20,22,24) |
Clé InChI |
JFZVZDJXGZTULM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


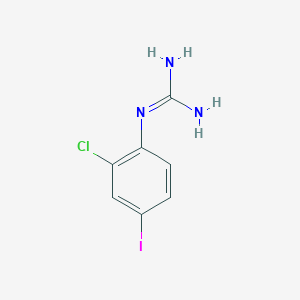
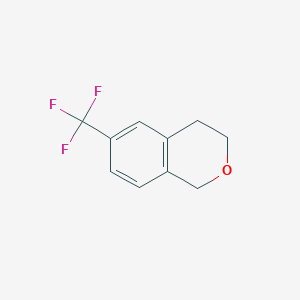
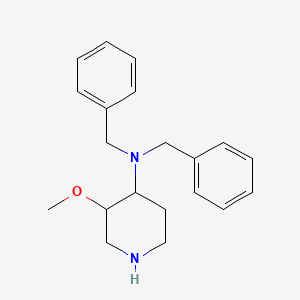
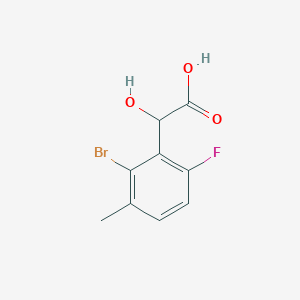


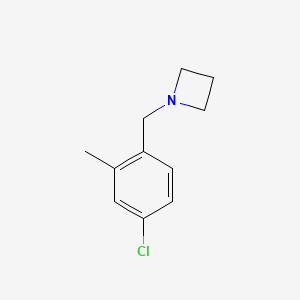

![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)

![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
